

A Head-to-Head Comparison of GSK269962A and Fasudil as ROCK Inhibitors

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Compound of Interest		
Compound Name:	GSK269962A	
Cat. No.:	B1339534	Get Quote

For researchers, scientists, and drug development professionals, the selection of a suitable Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor is a critical decision. This guide provides an objective, data-driven comparison of two prominent ROCK inhibitors: **GSK269962A** and fasudil. We will delve into their biochemical potency, cellular activity, and selectivity, supported by experimental data and detailed protocols to aid in your research.

At a Glance: Kev Differences

Feature	GSK269962A	Fasudil
Potency	High, with nanomolar IC50 values for both ROCK1 and ROCK2.	Moderate, with micromolar IC50 and Ki values.
Selectivity	Highly selective for ROCK over other kinases.	Less selective, with off-target effects on other kinases like PKA and PKC.
Clinical Status	Preclinical.	Clinically approved in Japan and China for cerebral vasospasm.
Primary Active Form	Parent compound.	Active metabolite, hydroxyfasudil.

Quantitative Comparison of Inhibitor Performance



The following table summarizes the key quantitative data for **GSK269962A** and fasudil, providing a direct comparison of their biochemical and cellular activities.

Parameter	GSK269962A	Fasudil	Reference
ROCK1 IC50	1.6 nM	10.7 μΜ	
ROCK2 IC50	4 nM	1.9 μΜ	
ROCK1 Ki	Not Reported	0.33 μΜ	
Vasorelaxation IC50 (Rat Aorta)	35 nM	Not directly comparable	
Selectivity	>30-fold selective against a panel of serine/threonine kinases.	Inhibits PKA, PKC, PKG, and MLCK at micromolar concentrations.	
Active Form	Parent Compound	Hydroxyfasudil (active metabolite)	

Mechanism of Action: The ROCK Signaling Pathway

Both **GSK269962A** and fasudil exert their effects by inhibiting the activity of ROCK1 and ROCK2. These kinases are key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a crucial role in regulating cellular functions such as smooth muscle contraction, actin cytoskeleton organization, cell migration, and proliferation. By inhibiting ROCK, these compounds lead to the dephosphorylation of myosin light chain (MLC), resulting in smooth muscle relaxation and vasodilation.

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